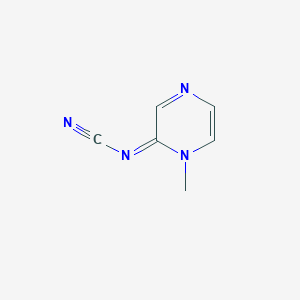

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide is a heterocyclic compound that features a pyrazine ring with a methyl group at the 1-position and a cyanamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide typically involves the reaction of 1-methylpyrazine with cyanamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyanamide, followed by nucleophilic attack on the 2-position of the 1-methylpyrazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts or additives may also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyanamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of this compound oxides.

Reduction: Formation of N-(1-Methylpyrazin-2(1H)-ylidene)amine.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyrazine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

N-(1-Methylpyridin-2(1H)-ylidene)cyanamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

N-(1-Methylimidazol-2(1H)-ylidene)cyanamide: Contains an imidazole ring instead of a pyrazine ring.

N-(1-Methylpyrimidin-2(1H)-ylidene)cyanamide: Features a pyrimidine ring in place of the pyrazine ring.

Uniqueness

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(1-Methylpyrazin-2(1H)-ylidene)cyanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring with a cyanamide functional group. The presence of the ylidene moiety enhances its reactivity, allowing it to interact with various biological targets.

Biological Activity Overview

Recent studies have identified several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.

- Antitumor Effects : Demonstrated potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Shows promise as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to its ability to form stable complexes with target biomolecules, including proteins and nucleic acids. Molecular docking studies suggest that it may intercalate into DNA, disrupting replication processes.

Data Table: Biological Activities and Mechanisms

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial properties.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's effects on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, indicating its potential as an antitumor agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-methylpyrazine with cyanamide under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.

Properties

CAS No. |

83412-74-2 |

|---|---|

Molecular Formula |

C6H6N4 |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

(1-methylpyrazin-2-ylidene)cyanamide |

InChI |

InChI=1S/C6H6N4/c1-10-3-2-8-4-6(10)9-5-7/h2-4H,1H3 |

InChI Key |

BPNXJNCSYRHBPM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=CC1=NC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.